4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
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Overview
Description
4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a methoxy-substituted phenyl ring, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolo-thiadiazole core. The furan and methoxyphenyl groups are then introduced through subsequent substitution reactions .
Chemical Reactions Analysis
4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazole: This compound shares a similar core structure but lacks the furan and methoxyphenyl groups.
Triazolo[1,5-a]pyrimidine: Another related compound with a different ring system.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
515875-43-1 |
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Molecular Formula |
C14H10N4O2S |
Molecular Weight |
298.32g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4O2S/c1-19-10-6-4-9(5-7-10)13-17-18-12(11-3-2-8-20-11)15-16-14(18)21-13/h2-8H,1H3 |
InChI Key |
GWJWKNQSECLZPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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